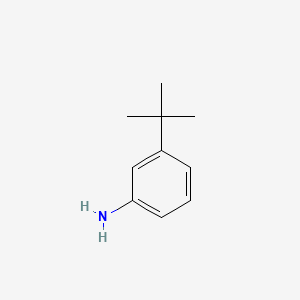

3-tert-Butylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKTVUKEPNBABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201942 | |

| Record name | 3-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-19-7 | |

| Record name | 3-(1,1-Dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-tert-Butylaniline: Navigating Challenges and Exploring Synthetic Strategies

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic pathways to 3-tert-butylaniline, a valuable intermediate in the pharmaceutical and fine chemical industries. This document outlines the inherent challenges associated with the direct synthesis from aniline (B41778) and isobutylene (B52900) and presents detailed, alternative multi-step strategies.

Executive Summary

The direct Friedel-Crafts alkylation of aniline with isobutylene to produce this compound is a synthetically challenging transformation. The primary obstacle lies in the fundamental reactivity of aniline, which acts as a Lewis base and reacts with the Lewis acid catalysts typically employed in Friedel-Crafts reactions. This interaction deactivates the aromatic ring towards the desired electrophilic substitution. Consequently, direct alkylation is generally not a viable method for obtaining this compound. This guide explores more practical, albeit multi-step, approaches, including the use of a protecting group strategy and an alternative synthesis from a substituted nitrobenzene (B124822) precursor.

The Challenge of Direct Synthesis: Friedel-Crafts Alkylation of Aniline

The direct alkylation of aniline with isobutylene is an attractive, atom-economical route. However, it is fraught with chemical incompatibilities. The core of the issue is the Lewis basicity of the amino group in aniline, which readily forms a complex with Lewis acid catalysts such as aluminum chloride (AlCl₃). This complexation has two major detrimental effects:

-

Deactivation of the Aromatic Ring: The formation of an adduct between the amino group and the Lewis acid places a positive charge on the nitrogen atom. This transforms the amino group into a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack by the tert-butyl carbocation.

-

Lack of Selectivity: Even if some reaction were to occur, controlling the regioselectivity to favor the meta position is inherently difficult. The amino group is a strong ortho-, para-director, meaning that any successful alkylation would likely yield a mixture of 2-tert-butylaniline (B1265841) and 4-tert-butylaniline (B146146).

The logical relationship preventing a successful direct synthesis is illustrated below:

Caption: The reaction pathway of direct Friedel-Crafts alkylation of aniline.

Synthetic Strategy 1: Amino Group Protection

To circumvent the issues of catalyst deactivation and poor regioselectivity, a common and effective strategy is to temporarily protect the amino group of aniline. This is typically achieved by converting the amine to an amide, most commonly acetanilide (B955). The acetyl group moderates the activating effect of the nitrogen and is less basic, preventing complexation with the Lewis acid catalyst. The overall workflow involves three key stages: protection, alkylation, and deprotection.

Caption: Workflow for the synthesis of tert-butylaniline via amino group protection.

Experimental Protocol: Acetylation of Aniline to Acetanilide

This procedure details the protection of the amino group of aniline by acetylation.

Materials:

-

Aniline

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Concentrated hydrochloric acid

-

Water

-

Ice

Procedure:

-

In a fume hood, dissolve 10.0 g (0.107 mol) of aniline in 250 mL of water and 9 mL of concentrated hydrochloric acid.

-

Prepare a solution of 16.0 g (0.118 mol) of acetic anhydride in 20 mL of glacial acetic acid.

-

Prepare a solution of 16.0 g (0.195 mol) of sodium acetate in 50 mL of water.

-

To the aniline hydrochloride solution, add the acetic anhydride solution with stirring.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Cool the mixture in an ice bath to induce precipitation of acetanilide.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude acetanilide from hot water to obtain the pure product.

Expected Yield: ~85-95%

Friedel-Crafts Alkylation of Acetanilide

The alkylation of acetanilide with a tert-butyl source, such as isobutylene or tert-butyl chloride, can now be performed under Friedel-Crafts conditions. It is important to note that the acetylamino group is still an ortho-, para-director. Therefore, this reaction will produce a mixture of 2-tert-butylacetanilide and 4-tert-butylacetanilide, with the para isomer typically being the major product due to reduced steric hindrance. The formation of the meta isomer is not favored.

Deprotection of tert-Butyl Acetanilide

The final step is the hydrolysis of the acetyl group to regenerate the amino functionality. This can be achieved under acidic or basic conditions.

Procedure (Acidic Hydrolysis):

-

Reflux the tert-butyl acetanilide isomer mixture in an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tert-butylaniline isomers.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of 2-tert-butylaniline and 4-tert-butylaniline would require separation by chromatography.

Synthetic Strategy 2: Synthesis from 1-Bromo-4-(tert-butyl)-2-nitrobenzene (B1279519)

A documented, albeit multi-step, synthesis of this compound proceeds from 1-bromo-4-(tert-butyl)-2-nitrobenzene. This method offers a reliable route to the desired meta-isomer.

Caption: Indirect synthesis of this compound.

Experimental Protocol: Reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Materials:

-

1-Bromo-4-(tert-butyl)-2-nitrobenzene

-

Hydrazine hydrate

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate

Procedure:

-

To a mixture of 1-bromo-4-(tert-butyl)-2-nitrobenzene (1 mmol) and 10% Pd/C catalyst in methanol (5 mL), add hydrazine hydrate (10 mmol).

-

Heat the reaction mixture in a microwave synthesizer at 120°C for 15 minutes.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[1]

Advanced Catalytic Approaches: The Potential of Zeolites

While not providing a direct route to this compound, the use of shape-selective catalysts like zeolites represents a modern approach to the alkylation of anilines. Zeolites are microporous aluminosilicates with a well-defined pore structure that can influence the regioselectivity of a reaction based on the size and shape of the reactants and transition states.

For the tert-butylation of aniline with isobutylene, certain zeolites, such as modified ZSM-5, have been shown to favor the production of p-tert-butylaniline. This is likely due to the steric constraints within the zeolite pores that favor the formation of the less bulky para-isomer. While this does not solve the challenge of synthesizing the meta-isomer, it highlights an important area of research in catalytic science.

The following table summarizes typical reaction conditions for the synthesis of p-tert-butylaniline using a zeolite catalyst, as described in the patent literature. This data is provided for illustrative purposes to indicate the conditions used in industrial settings for similar transformations.

| Parameter | Value |

| Catalyst | Zeolite molecular sieve (e.g., modified ZSM-5) |

| Reactants | Aniline, Isobutylene |

| Temperature | 60 - 150 °C |

| Pressure | 0.1 - 0.4 MPa |

| Catalyst Loading | 10 - 40% of aniline weight |

| Molar Ratio (Isobutylene:Aniline) | 1.0:1 to 1.2:1 |

| Reaction Time | 2 - 6 hours |

Conclusion

The synthesis of this compound from aniline and isobutylene is not a straightforward process due to the inherent chemical properties of aniline. Direct Friedel-Crafts alkylation is impeded by catalyst deactivation. The most practical approaches involve multi-step syntheses. The protection of the amino group of aniline allows for subsequent alkylation, although this method favors the formation of ortho- and para-isomers. A more reliable, though longer, route to pure this compound involves the reduction of a pre-functionalized aromatic precursor. Future advancements in catalysis, particularly in the area of shape-selective zeolites or novel organometallic catalysts, may one day provide a more direct and efficient pathway to this valuable molecule.

References

3-tert-Butylaniline CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Overview

This technical guide provides comprehensive information on 3-tert-butylaniline (CAS No: 5369-19-7), a key organic intermediate. This compound, also known as 3-(1,1-dimethylethyl)benzenamine, is an aromatic amine featuring a bulky tert-butyl group at the meta-position of the aniline (B41778) ring.[1][2] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable building block in the synthesis of complex organic molecules.[3] Its applications are found in the pharmaceutical and agrochemical industries, where it serves as a precursor for the development of novel drug candidates and advanced pesticides.[3] The presence of the tert-butyl group significantly influences the reactivity and regioselectivity of reactions involving the aniline moiety, allowing for the tailored synthesis of specialized compounds.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 5369-19-7 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₅N | [1][2][4] |

| Molecular Weight | 149.23 g/mol | [1][3][5] |

| Appearance | Clear to pale-yellow liquid or solid | [3][5] |

| Boiling Point | 236.6 ± 19.0 °C at 760 mmHg | [3] |

| Flash Point | 100.5 ± 9.3 °C | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| Refractive Index | 1.529 | |

| LogP | 2.63 | |

| PSA (Polar Surface Area) | 26.02 Ų |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding nitroaromatic compound. For instance, the catalytic hydrogenation of 1-bromo-4-(tert-butyl)-2-nitrobenzene (B1279519) using a palladium on carbon (Pd/C) catalyst in the presence of hydrazine (B178648) hydrate (B1144303) can yield this compound. The bulky tert-butyl group on the aromatic ring sterically hinders the ortho positions, which can influence the regioselectivity of subsequent electrophilic substitution reactions on the aniline ring.

Experimental Protocols

General Protocol for Spectroscopic Characterization (NMR)

Accurate characterization of this compound is crucial for quality control and for confirming its structure in reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality NMR tube

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid transferring any solid impurities.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's guidelines.

-

Data Acquisition: Proceed with the standard acquisition parameters for ¹H and ¹³C NMR spectra.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an aniline derivative like this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Eye Damage/Irritation: Causes serious eye irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

First Aid:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant. It may be necessary to handle and dispose of this chemical as a hazardous waste. Contact your state's Department of Environmental Protection or the regional office of the federal Environmental Protection Agency for specific recommendations.

References

- 1. This compound sigma-aldrich synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. youtube.com [youtube.com]

Physical and chemical properties of 3-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its distinct molecular structure, featuring a bulky tert-butyl group on the aniline (B41778) ring, imparts unique physical and chemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, supported by experimental data and methodologies.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2][3][4] |

| Molecular Weight | 149.24 g/mol | [1][2][3][4] |

| Appearance | Slightly pale yellow liquid | [1] |

| Boiling Point | 236.6 °C at 760 mmHg | |

| Melting Point | Not applicable (liquid at room temperature) | [1] |

| Density | 0.95 g/mL | [1] |

| Refractive Index | 1.54 | [1] |

| LogP | 2.75 | [3] |

| CAS Number | 5369-19-7 | [1][2][3][4] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the presence of the amino group and the electron-donating tert-butyl substituent on the aromatic ring.

Basicity

The pKa of the conjugate acid of this compound has not been explicitly reported in the reviewed literature. However, the presence of the electron-donating tert-butyl group is expected to increase the electron density on the nitrogen atom, making this compound more basic than aniline (pKa of anilinium ion ≈ 4.6).[5] The increased basicity influences its reactivity and solubility in acidic media.

Reactivity

The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. However, the steric hindrance imposed by the bulky tert-butyl group can influence the regioselectivity of these reactions, favoring substitution at the less hindered para position relative to the amino group. Common reactions involving the aniline moiety, such as diazotization and acylation, are also applicable to this compound.

Alkylated anilines, as a class of compounds, have been studied for their biological effects, with some demonstrating potential carcinogenicity.[6] The metabolic activation of these compounds can lead to the formation of reactive intermediates that can interact with biological macromolecules.[6]

Experimental Protocols

Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is described below.[7]

Reaction: Reduction of 1-bromo-4-(tert-butyl)-2-nitrobenzene (B1279519)

Materials:

-

1-bromo-4-(tert-butyl)-2-nitrobenzene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (B1210297)

Procedure:

-

To a mixture of 1-bromo-4-(tert-butyl)-2-nitrobenzene (1 mmol) and 10% Pd/C catalyst in methanol (5 mL), add hydrazine hydrate (10 mmol).

-

Place the reaction mixture in a microwave synthesizer and heat at 120°C for 15 minutes.

-

After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[7]

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using the capillary method.[8][9][10][11]

Apparatus:

-

Thiele tube or other heating apparatus (e.g., MelTemp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample vial

Procedure:

-

A small amount of the liquid sample is placed in a sample vial.

-

A capillary tube, sealed at one end, is inverted and placed into the sample vial.

-

The vial is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H stretching of the aromatic ring and the alkyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.

While specific spectra with detailed acquisition parameters were not available in the cited literature, these techniques are standard for the characterization of this compound.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. 5369-19-7|3-(tert-Butyl)aniline|BLD Pharm [bldpharm.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 6. academic.oup.com [academic.oup.com]

- 7. 3-(Tert-butyl)aniline | 5369-19-7 [chemicalbook.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Role of 3-tert-Butylaniline in Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – In the landscape of modern drug discovery and development, the judicious selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. Among the versatile building blocks available to medicinal chemists, 3-tert-butylaniline emerges as a compound of significant interest. Its unique structural and electronic properties, conferred by the sterically demanding tert-butyl group, offer distinct advantages in the design of enzyme inhibitors and other biologically active agents. This technical guide provides an in-depth overview of the molecular structure, weight, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound, a substituted aniline (B41778), is characterized by the presence of a bulky tert-butyl group at the meta position of the benzene (B151609) ring relative to the amino group. This substitution pattern critically influences the molecule's reactivity and its interactions with biological targets.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5369-19-7 | [1] |

| Canonical SMILES | CC(C)(C)c1cccc(N)c1 | |

| Physical Form | Solid |

The Synthetic Utility of this compound in Drug Discovery

The tert-butyl group in this compound provides significant steric hindrance, a feature that can be strategically exploited in drug design to enhance selectivity and metabolic stability of a potential drug candidate.[2] While direct and detailed protocols for the synthesis of specific, named drug candidates starting from this compound are not abundantly available in public literature, its structural analogs are prominently featured in the synthesis of various inhibitors. The following sections provide representative experimental protocols adapted from methodologies using structurally similar anilines, illustrating the potential synthetic routes accessible from this compound.

Representative Synthetic Workflow: From Aniline to Bioactive Scaffold

The following diagram outlines a generalized workflow for the utilization of an aniline derivative, such as this compound, in the synthesis of a complex bioactive molecule, exemplified by a multi-component reaction.

Caption: A logical workflow from this compound to a purified bioactive scaffold and its subsequent biological evaluation.

Experimental Protocol: Multi-Component Synthesis of a Potential Bioactive Scaffold

This protocol is adapted from a known procedure for a Ugi multi-component reaction, a powerful tool in combinatorial chemistry for the rapid synthesis of diverse compound libraries.[3] This reaction is particularly relevant for the synthesis of peptide-like structures that can act as enzyme inhibitors.

Objective: To synthesize a complex amide derivative using this compound as the amine component.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., 3-pyridinecarboxaldehyde)

-

An appropriate carboxylic acid (e.g., furan-2-carboxylic acid)

-

An isocyanide (e.g., tert-butyl isocyanide)

-

Methanol (B129727) (solvent)

-

Dichloromethane (for purification)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine equimolar amounts (e.g., 0.5 mmol) of this compound, the selected aldehyde, and the carboxylic acid in methanol (to achieve a concentration of approximately 0.2 M).[3]

-

To this mixture, add an equimolar amount of the isocyanide.

-

Stir the reaction mixture at room temperature for 16 hours.[3]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the product by silica gel column chromatography, eluting with a suitable gradient of solvents (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[3]

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

-

Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Application in Kinase Inhibitor Development

The development of kinase inhibitors is a major focus in oncology drug discovery.[4] The aniline scaffold is a common feature in many approved kinase inhibitors. The introduction of a tert-butyl group can provide steric hindrance that directs the binding of the inhibitor to specific pockets of the kinase active site, potentially increasing potency and selectivity. While a specific, marketed kinase inhibitor directly derived from this compound is not identified, the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors highlights the utility of the substituted aniline scaffold in this area.[5]

Logical Pathway for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized synthetic pathway for the creation of a kinase inhibitor starting from a substituted aniline.

Caption: A simplified, logical flow for the multi-step synthesis of a potential kinase inhibitor from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

| Hazard Statement | GHS Classification | Citation |

| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [1] |

| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [1] |

Conclusion

This compound represents a valuable and strategic building block for medicinal chemists. Its distinct molecular structure, characterized by the bulky tert-butyl group, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of synthesized compounds. While this guide offers a foundational understanding and representative synthetic protocols, further exploration into the derivatization of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

- 1. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5369-19-7 | Benchchem [benchchem.com]

- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soci.org [soci.org]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3-tert-Butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-tert-butylaniline. It includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the understanding of the molecule's structural characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 | 151.7 |

| C-1 | 146.4 |

| C-5 | 128.8 |

| C-6 | 121.7 |

| C-4 | 121.1 |

| C-2 | 118.4 |

| C(CH₃)₃ | 34.6 |

| C(C H₃)₃ | 31.4 |

Note: Data sourced from SpectraBase.[1] The specific solvent was not indicated in the available data.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 6.5 - 7.2 | Multiplet |

| -NH₂ | 3.5 - 4.5 (broad) | Singlet |

| -C(CH₃)₃ | ~1.3 | Singlet |

Note: These are estimated values. The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3430 - 3350 | N-H stretch (asymmetric & symmetric) | Medium |

| 3050 - 3000 | Aromatic C-H stretch | Medium |

| 2960 - 2870 | Aliphatic C-H stretch | Strong |

| ~1620 | N-H bend (scissoring) | Strong |

| 1600, 1490 | Aromatic C=C stretch | Medium |

| 1365 | C-H bend (tert-butyl) | Strong |

| 1260 - 1200 | C-N stretch | Medium |

| 880 - 770 | Aromatic C-H bend (out-of-plane) | Strong |

Note: Data interpreted from the NIST WebBook, where the spectrum was recorded for the neat liquid.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of liquid aromatic amines like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Calibrate the chemical shift scale.

-

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation and Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Place a small drop of neat this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Visualizations

3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in a typical spectroscopic experiment.

Caption: Workflow for Spectroscopic Analysis.

3.2 Molecular Structure and Spectroscopic Correlation

This diagram shows the molecular structure of this compound with labels corresponding to the expected NMR and IR active sites.

Caption: Structure of this compound with Spectroscopic Assignments.

References

A Comprehensive Technical Guide to the Safe Handling of 3-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling protocols for 3-tert-Butylaniline (CAS No. 5369-19-7). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks associated with this aromatic amine.

Chemical and Physical Properties

This compound is a clear to pale-yellow liquid with a molecular formula of C10H15N and a molecular weight of approximately 149.23 g/mol .[1][2] Its bulky tert-butyl group significantly influences its physical and chemical properties.[1]

| Property | Value | Reference |

| Molecular Formula | C10H15N | [1][2][3] |

| Molecular Weight | 149.23 g/mol | [1][2][3] |

| Appearance | Clear to pale-yellow liquid | [1] |

| Boiling Point | ~236.6 °C at 760 mmHg | [1][3] |

| Flash Point | 100.5 ± 9.3 °C | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [3] |

| Refractive Index | 1.529 | [3] |

Toxicological Information and Hazard Classification

This compound is classified as hazardous.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] It is also known to cause skin and serious eye irritation.[2][5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][5][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5][6] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following table summarizes the required PPE.

| PPE Category | Specification | Rationale |

| Hand Protection | Wear protective gloves. Nitrile rubber (min. 0.1 mm) as an inner glove, with Butyl rubber or Neoprene (min. 0.3 mm) as an outer glove is a robust recommendation for handling primary amines.[7] | Provides protection against skin contact.[4] Double gloving offers enhanced protection.[7] |

| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166.[4] A face shield should be worn over goggles when there is a significant risk of splashes.[7] | Protects against serious eye irritation from splashes.[4][5][6] |

| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn.[7] Chemical-resistant apron and sleeves are recommended for larger quantities.[7] Closed-toe shoes and long pants are mandatory.[7] | Protects skin from potential splashes and contact.[4] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[7] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., multi-purpose/ABEK or ammonia (B1221849) and organic ammonia derivatives filter) should be used.[4] | Prevents inhalation of harmful vapors.[4][5] |

Engineering Controls

Work with this compound should be performed in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4][6][8] Safety showers and eyewash stations must be readily accessible.

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[4][8] Do not breathe vapors or mist.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9] Store away from heat and sources of ignition.[4][9]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If not breathing, give artificial respiration.[4][5] Call a POISON CENTER or doctor if you feel unwell.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[4][6] If skin irritation persists, call a physician.[4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][5] Remove contact lenses, if present and easy to do.[6] Continue rinsing. Get medical attention.[4][5][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor if you feel unwell.[4][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][9]

-

Specific Hazards: Combustible material.[6] Hazardous combustion products may include carbon oxides and nitrogen oxides.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[4][5][9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[4][5] Evacuate personnel to safe areas.[5] Wear appropriate personal protective equipment as outlined in section 3.1.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains.[6][9]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[4] Collect the spilled material and place it in a suitable, closed container for disposal.[4][9]

Logical Workflows

The following diagrams illustrate standardized workflows for handling this compound safely.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(tert-Butyl)aniline | CAS#:5369-19-7 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

The Tert-Butyl Group in Aniline: An In-depth Technical Guide to its Electron-Donating Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating properties of the tert-butyl group when substituted on the aniline (B41778) scaffold. Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Understanding the electronic influence of substituents is critical for the rational design of molecules with tailored properties, including basicity, nucleophilicity, and metabolic stability. The tert-butyl group, while often considered for its steric bulk, also imparts significant electronic effects that modulate the chemical behavior of the aniline ring and its crucial amino functional group.

Core Electron-Donating Properties of the Tert-Butyl Group

The electron-donating nature of the tert-butyl group stems from two primary electronic phenomena: the inductive effect and hyperconjugation. These effects work in concert to increase the electron density of the aromatic ring and, consequently, the lone pair availability on the aniline nitrogen.

-

Inductive Effect (+I): The inductive effect is the transmission of charge through sigma (σ) bonds. The tert-butyl group, composed of a central sp³-hybridized carbon bonded to three methyl groups, is more electron-releasing than hydrogen. Each methyl group pushes electron density toward the central carbon, which in turn donates this density to the aromatic ring it is attached to.[1] This results in a net positive inductive effect (+I), which enriches the electron density of the entire aniline system.

-

Hyperconjugation: Hyperconjugation is a stabilizing interaction involving the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-system.[1] When a tert-butyl group is attached to the aniline ring (particularly at the ortho or para positions), the electrons in the C-H σ-bonds of its methyl groups can overlap with the π-system of the benzene (B151609) ring. This delocalization of sigma-electrons effectively donates electron density into the ring, further enhancing the electron-donating character of the substituent.[1] Although the tert-butyl group has fewer α-hydrogens available for hyperconjugation compared to a methyl group, the overall electron-donating effect is still significant.

The interplay of these two effects is visualized in the diagram below, showing how a para-tert-butyl group increases electron density on the aniline nitrogen.

Quantitative Analysis of Electron-Donating Properties

The electronic influence of a substituent can be quantified using linear free-energy relationships, primarily through Hammett constants, and by measuring its effect on the acid-base properties (pKa) of the parent molecule.

Hammett Substituent Constants

The Hammett equation (

log(K/K0)=σρσσThe tert-butyl group exhibits negative Hammett constants for both the meta and para positions, confirming its electron-donating nature. The effect is more pronounced at the para position due to the contribution of resonance (hyperconjugation).[1]

| Parameter | Value for tert-Butyl | Description |

Hammett Constant ( | -0.20 | Represents the electronic effect at the para position. The negative value indicates an electron-donating group through both induction and hyperconjugation.[1] |

Hammett Constant ( | -0.10 | Represents the electronic effect at the meta position, which is primarily inductive. The smaller negative value reflects the absence of a direct resonance contribution.[1] |

Taft Steric Parameter ( | -1.54 | Quantifies the steric bulk of the group. The large negative value highlights the significant steric hindrance imparted by the tert-butyl group.[1] |

Effect on Basicity: pKa Values

The most direct experimental measure of the electron-donating effect of the tert-butyl group on aniline is its impact on basicity. Electron-donating groups increase the electron density on the amino nitrogen, making its lone pair more available for protonation. This results in a stronger base, which is reflected by a higher pKa value for the corresponding anilinium ion.

The table below compares the experimental pKa values of aniline and its tert-butyl substituted isomers. The data clearly shows that the tert-butyl group increases the basicity of aniline, with the effect being most significant at the para position.

| Compound | Position of t-Butyl | pKa of Conjugate Acid (Anilinium ion) |

| Aniline | Unsubstituted | 4.60 |

| 2-tert-Butylaniline | ortho | 4.86 |

| 3-tert-Butylaniline | meta | 5.05 |

| 4-tert-Butylaniline | para | 5.11 |

Note: pKa values for substituted anilines were obtained from the dissertation of R. W. Taft, Jr., "A Quantitative Study of the Steric and Electronic Effects of Substituents in Aromatic and Aliphatic Systems," The Ohio State University (1949), a foundational source for these data.

Experimental Protocols

Accurate determination of the quantitative parameters discussed above relies on standardized experimental procedures. Below are detailed methodologies for the synthesis of a representative tert-butylaniline and the determination of its pKa.

Synthesis of 4-tert-Butylaniline via Reduction of 1-tert-Butyl-4-nitrobenzene (B34581)

This protocol describes a common method for synthesizing substituted anilines through the reduction of the corresponding nitroarene.

Materials:

-

1-tert-Butyl-4-nitrobenzene

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., Palladium on Carbon (Pd/C), Platinum(IV) oxide)

-

Hydrogen source (e.g., Hydrogen gas balloon or generator, hydrazine (B178648) hydrate)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask suitable for hydrogenation, dissolve the 1-tert-butyl-4-nitrobenzene (1.0 eq) in ethanol.

-

Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once the reaction is complete, carefully purge the system again with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-tert-butylaniline.

-

The product can be further purified by distillation or column chromatography if necessary.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. The workflow for this procedure is outlined below.

Detailed Methodology:

-

Preparation: Prepare a ~1-10 mM solution of the tert-butylaniline sample in high-purity water. A co-solvent (e.g., methanol (B129727) or ethanol) may be used if solubility is limited. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

-

Acidification: Transfer a precise volume (e.g., 20.0 mL) of the aniline solution to a titration vessel. If determining the pKa of the anilinium ion, first titrate with 0.1 M HCl to a pH of approximately 2 to ensure the amine is fully protonated.

-

Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution. After each addition, stir the solution to ensure homogeneity and allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches approximately 12, ensuring the entire buffer region and equivalence point have been passed.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope (inflection point) on the curve. The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

pKa Determination: The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point.

Impact in Drug Development

The electronic modifications imparted by the tert-butyl group have significant implications for drug design and development.

-

Modulation of Basicity (pKa): The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By increasing the basicity of the aniline nitrogen, a tert-butyl group can influence the ionization state of the molecule at physiological pH (7.4). This affects its solubility, membrane permeability, and potential for binding to target receptors or off-target ion channels.

-

Reactivity and Metabolic Stability: The increased electron density on the aniline ring makes it more susceptible to electrophilic aromatic substitution. However, in drug development, the primary consideration is often metabolic stability. The bulky tert-butyl group can act as a "metabolic shield," sterically hindering access of metabolizing enzymes (e.g., Cytochrome P450s) to adjacent sites on the molecule, thereby reducing the rate of metabolic degradation and increasing the drug's half-life.

The logical relationship between the electronic properties of a substituent and the resulting basicity of aniline is summarized in the diagram below.

References

The Bulky Guardian: An In-depth Technical Guide to the Steric Hindrance Effects of 3-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylaniline, a substituted aromatic amine, presents a fascinating case study in the profound influence of steric hindrance on chemical reactivity and molecular properties. The presence of a bulky tert-butyl group at the meta position of the aniline (B41778) ring introduces significant spatial shielding, fundamentally altering its electronic character and dictating its behavior in a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the steric effects of this compound, offering valuable insights for its application in organic synthesis, polymer chemistry, and drug discovery. By examining quantitative data, detailed experimental protocols, and the underlying mechanistic principles, this document serves as a critical resource for researchers seeking to harness the unique properties of this versatile molecule.

Molecular Properties and Spectroscopic Data

The introduction of the tert-butyl group imparts distinct physical and spectroscopic characteristics to the aniline scaffold.

Table 1: Physical and Spectroscopic Properties of this compound [1]

| Property | Value |

| CAS Number | 5369-19-7 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Clear to pale-yellow liquid |

| Boiling Point | ~236.6 °C at standard pressure |

| ¹³C NMR (Bruker WP-80) | Spectral data available on PubChem |

| IR Spectra (Vapor Phase) | Spectral data available on PubChem |

The spectroscopic data available on platforms such as PubChem provides a foundational understanding of the molecular structure of this compound.[1] While detailed assignments are beyond the scope of this guide, the spectra are consistent with the proposed structure, showing characteristic peaks for the aromatic ring, the amine group, and the tert-butyl substituent.

Steric Hindrance Effects on Reactivity

The tert-butyl group in this compound, while not directly adjacent to the amino group as in ortho-substituted anilines, still exerts a notable influence on the molecule's reactivity. This steric hindrance can modulate the rates of reactions and influence the regioselectivity of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

Logical Workflow for Assessing Steric Effects on Electrophilic Aromatic Substitution

Caption: Workflow for analyzing steric effects.

Acylation of the Amino Group

The acylation of anilines is a reaction that is highly sensitive to steric hindrance around the amino group. The bulky tert-butyl group in the meta position is not expected to hinder the approach of an acylating agent to the nitrogen atom as significantly as an ortho-substituent would. However, it can still have a subtle effect on the reaction kinetics compared to unsubstituted aniline.

While a direct quantitative comparison for this compound is not available, studies on other substituted anilines have shown a clear trend of decreasing reaction rates with increasing steric bulk, particularly with ortho-substituents. For instance, the rates of reaction of substituted benzenesulphonyl chlorides with anilines are significantly retarded by ortho-methyl substituents.[2]

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are often embedded within broader synthetic procedures. Below are representative protocols adapted from literature for key transformations of anilines, which can be applied to this compound with appropriate modifications.

General Procedure for the Acetylation of this compound

This protocol is a standard method for the protection of the amino group in anilines, which is often a necessary step before performing other reactions like nitration.

Workflow for Acetylation of an Aniline

Caption: Acetylation of this compound workflow.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Ice-cold water

-

Round-bottom flask, reflux condenser, stirring apparatus, filtration equipment

Procedure:

-

In a round-bottom flask, dissolve this compound in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for approximately 30 minutes.

-

Pour the hot mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and allow it to dry.

General Procedure for the Bromination of an Acetanilide

This protocol describes the bromination of an N-protected aniline. The acetamido group is less activating than the amino group, allowing for a more controlled reaction.

Materials:

-

N-acetyl-3-tert-butylaniline

-

Glacial Acetic Acid

-

Bromine

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Separatory funnel, dropping funnel, stirring apparatus, filtration and evaporation equipment

Procedure:

-

Dissolve the N-acetyl-3-tert-butylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

-

Slowly add a solution of bromine in glacial acetic acid to the flask with constant stirring.

-

After the addition is complete, continue stirring for a designated period to allow the reaction to go to completion.

-

Pour the reaction mixture into water and transfer to a separatory funnel.

-

Extract the product with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.[3]

Applications in Drug Discovery and Polymer Science

The unique steric and electronic properties of this compound make it a valuable building block in both pharmaceutical and materials science.

Role in Drug Discovery

In drug development, the introduction of a bulky group like tert-butyl can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Steric hindrance can:

-

Enhance Metabolic Stability: By blocking sites susceptible to metabolic enzymes (e.g., cytochrome P450s), the tert-butyl group can increase the half-life of a drug.

-

Improve Selectivity: The defined three-dimensional structure can lead to more specific binding to a target receptor or enzyme, reducing off-target effects.

-

Modulate Potency: The steric bulk can either enhance or decrease binding affinity depending on the topology of the binding site.

While specific examples of marketed drugs containing the this compound moiety are not prominently documented, its structural motif is of significant interest in the design of new chemical entities.

Signaling Pathway Modulation (Hypothetical)

The steric bulk of a ligand can influence its interaction with a receptor, potentially altering downstream signaling.

Caption: Steric hindrance affecting receptor binding.

Applications in Polymer Science

This compound can be used as a monomer in the synthesis of specialty polymers. The bulky tert-butyl group can disrupt polymer chain packing, leading to materials with modified properties such as:

-

Increased Solubility: The reduced intermolecular forces can make the resulting polymers more soluble in common organic solvents.

-

Higher Glass Transition Temperature (Tg): The restricted chain mobility can lead to more rigid materials with higher thermal stability.

-

Modified Mechanical Properties: The steric bulk can influence the flexibility and tensile strength of the polymer.

For example, this compound could be incorporated into polyamides or polyimides to enhance their processability without significantly compromising their thermal stability.

Conclusion

This compound serves as a valuable tool for chemists and material scientists, offering a unique combination of electronic and steric properties. The presence of the meta-tert-butyl group provides a subtle yet significant steric influence that can be strategically employed to control reactivity, enhance selectivity, and tailor the properties of small molecules and polymers. While a lack of direct comparative quantitative data for this specific isomer necessitates some extrapolation from related compounds, the foundational principles of steric hindrance provide a robust framework for predicting its behavior. Further research into the quantitative aspects of its reactivity will undoubtedly unlock even greater potential for this versatile building block in advanced applications.

References

- 1. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 3-tert-Butylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-tert-butylaniline, a key intermediate in various synthetic applications. The document outlines the physicochemical properties governing its solubility, presents a qualitative solubility profile in common organic solvents, and details the experimental protocols for precise solubility determination.

Introduction to this compound and its Physicochemical Profile

This compound (CAS No: 5369-19-7) is an aromatic amine with a molecular formula of C₁₀H₁₅N.[1] Its structure, featuring a bulky, hydrophobic tert-butyl group and a polar, hydrogen-bonding amino (-NH₂) group on a benzene (B151609) ring, dictates its solubility behavior. This bifunctional nature results in a nuanced solubility profile, making it moderately soluble in a range of organic solvents while having limited solubility in water. Understanding these properties is crucial for its application in synthesis, purification, and formulation development.[2]

Physicochemical Properties of this compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N | [1][3] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Liquid (at standard conditions) |

| XlogP (Predicted) | 2.7 |[3] |

XlogP is a computed measure of hydrophobicity. A higher value indicates lower water solubility.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely available in published literature, a qualitative profile can be inferred from its structure and the properties of analogous compounds. The principle of "like dissolves like" is the primary determinant. The nonpolar tert-butyl group and benzene ring favor dissolution in nonpolar solvents, while the polar amino group allows for interaction with polar solvents, particularly those capable of hydrogen bonding.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvent | IUPAC Name | Predicted Solubility | Rationale |

| Polar Protic | Ethanol (B145695) | Ethanol | Soluble | The amino group can form hydrogen bonds with the solvent's hydroxyl group. |

| Methanol | Methanol | Soluble | Similar to ethanol, hydrogen bonding interactions are favorable. | |

| Polar Aprotic | Acetone | Propan-2-one | Soluble | Dipole-dipole interactions between the solvent's carbonyl group and the solute's amino group facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Highly Soluble | Strong dipole moment of DMSO effectively solvates the polar amino group. | |

| Nonpolar | Toluene | Toluene | Soluble | Van der Waals forces between the aromatic rings of both solute and solvent promote solubility. |

| Hexane | Hexane | Moderately Soluble | The large nonpolar (tert-butyl and phenyl) portion of the molecule interacts favorably with the nonpolar solvent. | |

| Halogenated | Dichloromethane | Dichloromethane | Soluble | The solvent's polarity is sufficient to interact with the amino group while also solvating the nonpolar regions. |

| Aqueous | Water | Water | Slightly Soluble | The large, hydrophobic tert-butyl group and benzene ring limit solubility despite the potential for hydrogen bonding from the amino group.[4] |

This table is based on general chemical principles and data for structurally similar compounds like 4-tert-butylaniline, which is known to be soluble in ethanol and ether.[4] Experimental verification is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential for process design and optimization.[5][6] The gravimetric method, often referred to as the shake-flask method, is a reliable and straightforward technique for determining the equilibrium solubility of a solid or liquid solute in a solvent.[2][7][8]

Detailed Protocol: Isothermal Shake-Flask Gravimetric Method

This method determines solubility by creating a saturated solution at a constant temperature, separating the undissolved solute, and quantifying the amount of solute in a known mass or volume of the clear supernatant.[7][9]

1. Materials and Apparatus:

- This compound

- Selected organic solvent(s)

- Analytical balance

- Temperature-controlled orbital shaker or water bath

- Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

- Syringe filters (0.45 µm, solvent-compatible)

- Pipettes and glassware (evaporating dish, conical flask)[7]

- Drying oven

2. Procedure:

- Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute is critical to ensure saturation.[7]

- Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

- Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches solid-liquid equilibrium.[10] The concentration should be measured at intervals; equilibrium is reached when two consecutive measurements show the same concentration.[7]

- Phase Separation: Remove the vial from the shaker and allow it to stand at the equilibrium temperature for a short period to let the undissolved solute settle.

- Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe, immediately filtering it through a syringe filter to remove any remaining solid particles.

- Gravimetric Analysis:

- Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.[8]

- Record the total weight of the dish plus the solution.

- Evaporate the solvent by gentle heating in a fume hood or using a rotary evaporator.

- Once the solvent is removed, place the dish in a drying oven (e.g., at 100 °C) until a constant weight is achieved.[7][8]

- Cool the dish in a desiccator and record the final weight.

3. Calculation:

- Weight of empty dish = W₁

- Weight of dish + solution = W₂

- Weight of dish + dry solute = W₃

- Weight of solute = W₃ - W₁

- Weight of solvent = W₂ - W₃

- Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Other advanced techniques for determining solid-liquid equilibrium include Differential Scanning Calorimetry (DSC), which analyzes the thermal properties of solute-solvent mixtures to construct phase diagrams.[11][12]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the factors influencing solubility and the experimental procedures used for its determination.

Caption: Logical relationship of factors affecting solubility.

Caption: Experimental workflow for the shake-flask method.

References

- 1. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]

- 4. CAS 769-92-6: 4-tert-Butylaniline | CymitQuimica [cymitquimica.com]

- 5. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Advent of Steric Shields: A Technical History of Tert-Butylanilines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the bulky tert-butyl group onto the aniline (B41778) scaffold marked a significant, albeit gradual, development in the field of organic chemistry. These sterically hindered anilines, with their unique electronic and physical properties, have carved a niche as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. This in-depth guide explores the discovery and historical evolution of tert-butylanilines, presenting key synthetic methodologies with detailed experimental protocols, a comprehensive summary of their physical and spectroscopic properties, and an examination of their role in modulating cellular signaling pathways.

I. Historical Context: A Synthesis Rooted in Classic Reactions

The precise moment of the first synthesis of a tert-butylaniline is not definitively documented in a singular landmark paper. Instead, their emergence is intrinsically linked to the development of key electrophilic aromatic substitution reactions in the latter half of the 19th century.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Mason Crafts in 1877, provided the fundamental toolkit for alkylating aromatic rings.[1][2] This reaction, involving the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, was the logical pathway to introducing a tert-butyl group onto an aniline ring.[1][2] However, the direct Friedel-Crafts alkylation of aniline is complicated by the fact that the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Early chemists likely circumvented this by protecting the amino group, for instance, through acylation to form an acetanilide (B955), which could then be subjected to the Friedel-Crafts reaction.

Another pivotal reaction in the historical narrative of substituted anilines is the Hofmann-Martius rearrangement , first described in 1871.[3] This reaction involves the thermal, acid-catalyzed rearrangement of N-alkylanilines to their corresponding ortho- and para-alkyated isomers.[3] While not a direct synthesis of tert-butylanilines from aniline, it provided a conceptual framework for the migration of alkyl groups on the aniline ring and contributed to the broader understanding of aniline chemistry.

An early example of the industrial-scale synthesis of tert-butyl derivatives of aniline is found in a 1937 patent, which describes a process for their manufacture, highlighting their emerging importance as chemical intermediates.[4]

II. Key Synthetic Methodologies and Experimental Protocols

The synthesis of tert-butylanilines can be broadly categorized into two primary approaches: direct alkylation of the aniline ring and the reduction of a pre-functionalized nitrobenzene.

A. Friedel-Crafts Alkylation of Protected Anilines

This is a classical and versatile method for introducing the tert-butyl group. To avoid the aforementioned complications with the free amino group, aniline is typically first acylated to form acetanilide.

Experimental Protocol: Synthesis of 4-tert-Butylaniline (B146146) via Friedel-Crafts Alkylation of Acetanilide

Step 1: Acetylation of Aniline

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (0.1 mol, 9.31 g) and acetic anhydride (B1165640) (0.12 mol, 12.25 g).

-

Heat the mixture gently under reflux for 30 minutes.

-

Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of cold water with vigorous stirring.

-

Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Alkylation of Acetanilide

-